molecular formula C24H22N4OS2 B2535338 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide CAS No. 1798672-05-5

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2535338
CAS No.: 1798672-05-5
M. Wt: 446.59
InChI Key: ABSJHQFDMSTATD-UHFFFAOYSA-N
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Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling reactions: The pyridine, thiazole, piperidine, and benzamide moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final compound is assembled through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid).

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2 (hydrogen peroxide)

    Reduction: H2 (hydrogen gas) with Pd/C (palladium on carbon), NaBH4 (sodium borohydride)

    Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination

Major Products Formed

    Oxidation: Sulfoxides or sulfones from thiophene and thiazole rings.

    Reduction: Amines from nitro groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: Exploring its properties as a component in organic electronic materials or sensors.

Mechanism of Action

The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide: can be compared with other heterocyclic compounds that contain similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c29-23(18-7-5-17(6-8-18)22-4-2-14-30-22)26-20-9-12-28(13-10-20)24-27-21(16-31-24)19-3-1-11-25-15-19/h1-8,11,14-16,20H,9-10,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSJHQFDMSTATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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